molecular formula C10H12O5 B14738707 Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol CAS No. 6204-61-1

Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol

Cat. No.: B14738707
CAS No.: 6204-61-1
M. Wt: 212.20 g/mol
InChI Key: HTYPHIMLIPDVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol is a chemical compound with the molecular formula C10H10O4 It is a derivative of 1,4-benzodioxin, a bicyclic organic compound consisting of a benzene ring fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol typically involves the reaction of 3,4-dihydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in derivatives with various functional groups.

Scientific Research Applications

Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

6204-61-1

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol

InChI

InChI=1S/C8H8O3.C2H4O2/c9-6-2-1-3-7-8(6)11-5-4-10-7;1-2(3)4/h1-3,9H,4-5H2;1H3,(H,3,4)

InChI Key

HTYPHIMLIPDVBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC2=C(C=CC=C2O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.